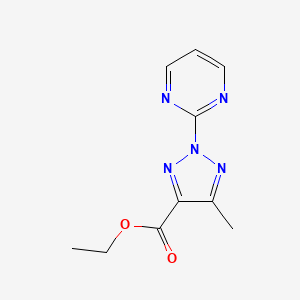
5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine is a complex organic compound that features a bromobenzyl group attached to a morpholinothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine typically involves multiple steps, starting with the preparation of the bromobenzyl precursor. One common method involves the bromination of benzyl alcohol to form 4-bromobenzyl bromide . This intermediate is then reacted with morpholinothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form thioethers.
Common Reagents and Conditions
Substitution: Reagents like sodium azide and phenyl acetylene are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as Oxone (potassium peroxymonosulfate) are used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Major Products Formed
Substitution: Products include various substituted benzyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thioethers.
Scientific Research Applications
5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholinothiazole core may also play a role in binding to biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: A precursor used in the synthesis of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine.
4-(4-Bromobenzyl)selanyl)aniline: A compound with similar structural features and applications.
5-[(4-Bromobenzyl)oxy]-2-[(4-bromobenzyl)thio]phenol: Another compound with related chemical properties.
Uniqueness
This compound stands out due to its unique combination of a bromobenzyl group and a morpholinothiazole core. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16BrN3OS |
|---|---|
Molecular Weight |
354.27 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C14H16BrN3OS/c15-11-3-1-10(2-4-11)9-12-13(16)17-14(20-12)18-5-7-19-8-6-18/h1-4H,5-9,16H2 |
InChI Key |
KOPZKEBIEQKLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


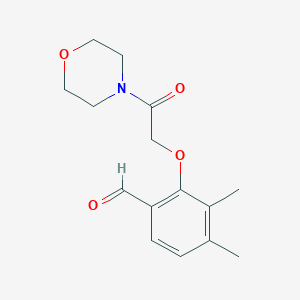
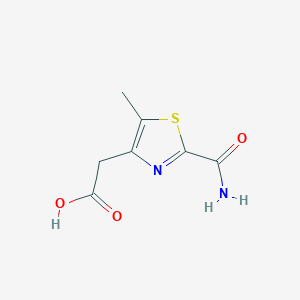

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
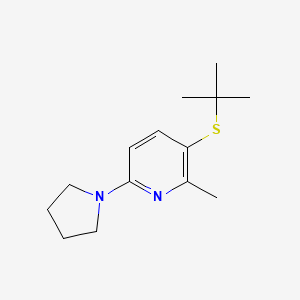
![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)
![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)


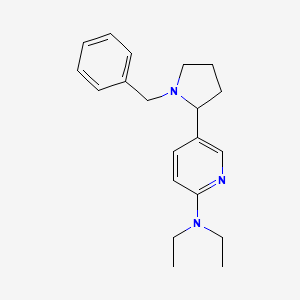
![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
